Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
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Overview
Description
Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with a unique structure that includes a cyclopenta[4,5]thieno[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include cyclopentadiene derivatives, thiophene compounds, and pyrimidine precursors. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclopenta[4,5]thieno[2,3-D]pyrimidine core through cyclization reactions.
Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents under controlled conditions.
Esterification: Formation of the methyl ester group through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopenta[4,5]thieno[2,3-D]pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
- Methyl 2-[(4-oxo-3-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
Uniqueness
Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is unique due to its specific structural features, such as the phenethyl group and the sulfanyl linkage. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O3S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H20N2O3S2/c1-25-16(23)12-26-20-21-18-17(14-8-5-9-15(14)27-18)19(24)22(20)11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
InChI Key |
SERWMWMPHARGAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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